2-methoxy-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
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Overview
Description
2-methoxy-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of an indole moiety, which is a common structural motif in many biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide typically involves the condensation of 2-methoxybenzohydrazide with an indole-2,3-dione derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: 2-methoxybenzohydrazide and indole-2,3-dione.
Catalyst: Acidic or basic catalyst, depending on the specific reaction conditions.
Solvent: Common solvents include ethanol, methanol, or acetic acid.
Temperature: The reaction is typically conducted at temperatures ranging from 50°C to 100°C.
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 2-methoxy-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process parameters, such as temperature, pressure, and flow rates, are carefully controlled to ensure consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Condensation: The compound can participate in condensation reactions to form larger molecular structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Condensation: Acidic or basic catalysts are used to facilitate condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has shown promise in biological studies, particularly in the investigation of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is explored for its potential use in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-methoxy-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, including enzymes and proteins. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
- 2-methoxy-N’-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide
- 2-methoxy-N’-[(3Z)-2-oxo-1-{[(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl]methyl}-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide
Uniqueness
2-methoxy-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is unique due to its specific substitution pattern and the presence of the methoxy group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo various chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-22-13-9-5-3-7-11(13)15(20)19-18-14-10-6-2-4-8-12(10)17-16(14)21/h2-9,17,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYKKJXYNADUIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N=NC2=C(NC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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